molecular formula C11H9NO4S B1331017 4-(5-Formylfuran-2-yl)benzenesulfonamide CAS No. 21821-40-9

4-(5-Formylfuran-2-yl)benzenesulfonamide

Cat. No. B1331017
CAS RN: 21821-40-9
M. Wt: 251.26 g/mol
InChI Key: CTFUCNXKRYTIQE-UHFFFAOYSA-N
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Description

The compound 4-(5-Formylfuran-2-yl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its various biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide derivatives and their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the coupling of a sulfonamide group with an aromatic or heteroaromatic ring. In the first paper, a complex sulfonamide derivative was synthesized by coupling with a drug ligand, which involved the use of spectral, analytical, and theoretical tools to elucidate the structure . Similarly, the second paper describes the synthesis of a series of sulfonamide compounds, where their chemical structures were confirmed using NMR and HRMS spectra . These methods are indicative of the approaches that might be used to synthesize 4-(5-Formylfuran-2-yl)benzenesulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. In the first paper, the structural and molecular formulae of the drug derivative and its complexes were determined using various spectral methods . The second paper also confirmed the chemical structures of the synthesized compounds through spectroscopic techniques . These analyses are essential for understanding the interaction of sulfonamide derivatives with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The first paper discusses the behavior of the sulfonamide ligand as a monobasic bidentate ligand, which coordinates with metal ions through nitrogen and oxygen atoms . This reactivity is important for forming metal complexes with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are important for their practical applications. The first paper mentions the amorphous nature of the compounds and their thermal decomposition stages . The second paper does not provide specific details on the physical properties but discusses the bioactivities of the synthesized compounds . These properties are likely to be similar for 4-(5-Formylfuran-2-yl)benzenesulfonamide and would influence its use in various applications.

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Substitutes : A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds have potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Sulfonamide Derivatives : Gul et al. (2016) synthesized benzenesulfonamide derivatives showing cytotoxic and carbonic anhydrase inhibitory effects. Some compounds demonstrated significant tumor selectivity, indicating potential as novel anticancer agents (Gul et al., 2016).
  • Kynurenine 3-Hydroxylase Inhibitors : Röver et al. (1997) described the synthesis of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, showing potential for exploration in the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors : Karakuş et al. (2018) investigated benzenesulfonamides for their anticancer activity and ability to inhibit carbonic anhydrase, an enzyme often associated with tumor growth and spread (Karakuş et al., 2018).
  • Cyclooxygenase-2 Inhibitors : Hashimoto et al. (2002) synthesized benzenesulfonamide derivatives with selective inhibition of cyclooxygenase-2, a key enzyme in inflammatory processes, suggesting therapeutic potential for inflammatory diseases (Hashimoto et al., 2002).

Antimicrobial Activity

  • Antifungal Azetidin-2-ones : Gupta & Halve (2015) synthesized benzenesulfonamide derivatives with potent antifungal activity against Aspergillus species, indicating a potential application in treating fungal infections (Gupta & Halve, 2015).

Miscellaneous Applications

  • Sulfonamide Schiff Bases : Alyar et al. (2019) synthesized Schiff bases of sulfa drugs and evaluated their enzyme inhibition properties, showcasing the versatility of benzenesulfonamide derivatives in various biochemical applications (Alyar et al., 2019).

properties

IUPAC Name

4-(5-formylfuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c12-17(14,15)10-4-1-8(2-5-10)11-6-3-9(7-13)16-11/h1-7H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFUCNXKRYTIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350005
Record name 4-(5-formylfuran-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Formylfuran-2-yl)benzenesulfonamide

CAS RN

21821-40-9
Record name 4-(5-formylfuran-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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